Mca-Ala-Pro-Lys(Dnp)-OH

Description

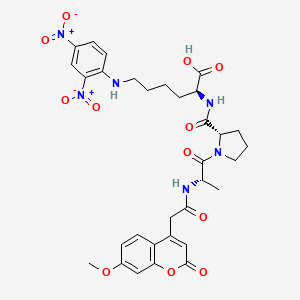

The exact mass of the compound this compound is 696.23912060 g/mol and the complexity rating of the compound is 1330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-6-(2,4-dinitroanilino)-2-[[(2S)-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N6O12/c1-18(34-28(39)14-19-15-29(40)50-27-17-21(49-2)9-10-22(19)27)31(42)36-13-5-7-25(36)30(41)35-24(32(43)44)6-3-4-12-33-23-11-8-20(37(45)46)16-26(23)38(47)48/h8-11,15-18,24-25,33H,3-7,12-14H2,1-2H3,(H,34,39)(H,35,41)(H,43,44)/t18-,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOZJECNSBDPGT-WDNCENIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N6O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mca-Ala-Pro-Lys(Dnp)-OH: A Technical Guide to its Fluorescence Principle and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fluorescent peptide substrate, Mca-Ala-Pro-Lys(Dnp)-OH, a valuable tool in protease activity assays. We will delve into the core principles of its fluorescence, present key quantitative data, provide a detailed experimental protocol for its use, and visualize the experimental workflow.

The Core Principle: Fluorescence Resonance Energy Transfer (FRET)

The functionality of this compound is rooted in a photophysical phenomenon known as Fluorescence Resonance Energy Transfer (FRET), also referred to as Förster Resonance Energy Transfer. In this peptide, two key moieties are positioned on opposite sides of a protease cleavage site:

-

Mca (7-methoxycoumarin-4-yl acetic acid): This is the fluorescent donor (fluorophore). When excited by light of a specific wavelength, it has the potential to emit fluorescent light.

-

Dnp (2,4-dinitrophenyl): This is the acceptor, or quencher. The Dnp group is non-fluorescent.

In the intact peptide, the Mca and Dnp groups are in close proximity. The emission spectrum of the Mca fluorophore significantly overlaps with the absorption spectrum of the Dnp quencher. This spectral overlap allows for the non-radiative transfer of energy from the excited Mca to the Dnp group. As a result, the fluorescence of Mca is efficiently quenched, and the intact peptide exhibits minimal fluorescence.

Upon the introduction of a specific protease, such as Angiotensin-Converting Enzyme 2 (ACE2), the peptide bond between Proline (Pro) and Lysine (Lys) is cleaved. This cleavage event separates the Mca fluorophore from the Dnp quencher. With the quencher no longer in close proximity, the energy transfer is disrupted. Consequently, when the Mca group is excited, it can now release its energy as a photon of light, leading to a detectable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of the protease.

Quantitative Spectroscopic Data

The efficiency of the FRET process and the sensitivity of the assay are determined by the spectroscopic properties of the Mca/Dnp pair. The following table summarizes key quantitative data for this FRET pair.

| Parameter | Mca (Donor) | Dnp (Acceptor/Quencher) | Mca/Dnp FRET Pair |

| Typical Excitation Wavelength (λex) | ~325 nm | - | - |

| Typical Emission Wavelength (λem) | ~392 - 420 nm | - | - |

| Molar Extinction Coefficient (ε) | 14,500 M⁻¹cm⁻¹ at 325 nm | 17,400 M⁻¹cm⁻¹ at 360 nm | - |

| Fluorescence Quantum Yield (ΦF) | 0.49 | Non-fluorescent | - |

| Förster Distance (R₀) | - | - | 36.5 Å |

| Absorption Maximum (λabs) | - | ~360 nm | - |

Experimental Protocol: ACE2 Activity Assay

This section provides a detailed methodology for measuring Angiotensin-Converting Enzyme 2 (ACE2) activity using this compound. This protocol is adapted from established methods for the analysis of biological samples.

1. Materials and Reagents:

-

Substrate: this compound

-

Assay Buffer: 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.8

-

Enzyme: Recombinant human ACE2 or biological sample (e.g., plasma, cell lysate)

-

Inhibitor (Optional): ACE2-specific inhibitor (e.g., MLN-4760) for control experiments

-

Microplate: 96-well, black, flat-bottom for fluorescence measurements

-

Fluorescence Microplate Reader

2. Preparation of Reagents:

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

-

Assay Buffer: Prepare the buffer and adjust the pH to 6.8. Store at 4°C.

-

Enzyme Solution: Dilute recombinant ACE2 or the biological sample to the desired concentration in a pre-chilled assay buffer. Keep on ice.

3. Assay Procedure:

-

Plate Setup: Add 50 µL of assay buffer to each well of the 96-well plate.

-

Sample/Enzyme Addition: Add 20 µL of the diluted enzyme solution or biological sample to the appropriate wells. For a negative control, add 20 µL of assay buffer.

-

Inhibitor Addition (Optional): For inhibitor control wells, pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature before adding the substrate.

-

Substrate Addition: Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to a final concentration of 10 µM. Add 30 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with excitation at ~325 nm and emission at ~400 nm.

-

Data Analysis: Determine the rate of the reaction (increase in fluorescence per unit of time) for each well. The enzyme activity can be calculated from the initial linear portion of the reaction curve.

Visualizing the Workflow

The following diagrams illustrate the core principle of the this compound based assay and a typical experimental workflow.

Caption: Principle of FRET-based protease assay.

An In-depth Technical Guide to the FRET Substrate Mca-Ala-Pro-Lys(Dnp)-OH

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Förster Resonance Energy Transfer (FRET) substrate Mca-Ala-Pro-Lys(Dnp)-OH, its underlying principles, practical applications, and detailed experimental protocols.

Introduction to FRET and this compound

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1] This process is highly dependent on the distance between the donor and acceptor, typically occurring over 1-10 nm. This distance sensitivity makes FRET an invaluable tool for studying molecular interactions, such as protease activity.

This compound is a specialized, quenched fluorogenic peptide substrate designed to assay the activity of specific proteases.[2][3] It incorporates a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (Dnp). In its intact state, the close proximity of the Dnp group to the Mca group quenches the latter's fluorescence. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[4][5] This substrate is particularly noted for its specificity towards Angiotensin-Converting Enzyme 2 (ACE2).[2][3][5]

Core Principle: The Mca-Dnp FRET Pair

The functionality of this compound is based on the interaction between the Mca donor and the Dnp acceptor.

-

Fluorophore (Donor): Mca ((7-Methoxycoumarin-4-yl)acetyl) is a highly fluorescent coumarin derivative.

-

Quencher (Acceptor): The Dnp (2,4-dinitrophenyl) group functions as an efficient quencher. The absorption spectrum of Dnp overlaps with the emission spectrum of Mca, enabling efficient energy transfer and quenching of fluorescence when the two are in close proximity.[1]

When the peptide substrate is intact, excitation of the Mca fluorophore results in energy transfer to the Dnp quencher instead of fluorescent emission. However, when a protease, such as ACE2, cleaves the peptide bond between the Proline (Pro) and Lysine (Lys) residues, the Mca-containing fragment is released from the Dnp-containing fragment.[5][6] This separation eliminates the quenching effect, and the Mca fluorophore's emission can be detected.

Figure 1: Mechanism of this compound cleavage and fluorescence.

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| Synonyms | Mca-APK(Dnp) |

| CAS Number | 305336-82-7 |

| Molecular Formula | C₃₂H₃₆N₆O₁₂ |

| Molecular Weight | 696.67 g/mol |

| Appearance | Yellow Powder |

| Purity | ≥95% (HPLC) |

| Storage Conditions | Store at -20°C, protect from light. Avoid repeated freeze-thaw cycles.[4][6] |

Table 2: Spectroscopic Properties

| Parameter | Wavelength (nm) | Notes |

|---|---|---|

| Excitation Maximum (Ex) | ~320-328 nm | Optimal wavelength to excite the Mca fluorophore. |

| Emission Maximum (Em) | ~392-420 nm | Wavelength at which to measure the fluorescence signal upon substrate cleavage.[7] |

Table 3: Enzymatic Parameters

| Enzyme | Cleavage Site | Kinetic Constants (Kₘ, kₖₐₜ) |

|---|

| Angiotensin-Converting Enzyme 2 (ACE2) | Pro-|-Lys | Specific values are context-dependent and should be determined experimentally under specific assay conditions. |

Detailed Experimental Protocol: ACE2 Activity Assay

This section outlines a detailed methodology for measuring ACE2 activity in biological samples using this compound.

4.1. Materials and Reagents

-

This compound substrate

-

Recombinant human ACE2 (for positive control)

-

ACE2-specific inhibitor (e.g., MLN-4760, for negative control/specificity check)[6][8]

-

ACE2 Assay Buffer (e.g., 75 mM Tris-HCl pH 7.5, 1 M NaCl, 0.5 mM ZnCl₂)[6][9]

-

DMSO (for dissolving substrate and inhibitor)

-

96-well black microplate (for fluorescence measurements)

-

Fluorescence microplate reader

-

Tissue or cell lysates

4.2. Reagent Preparation

-

Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.[6] Store in small aliquots at -20°C, protected from light.

-

ACE2 Positive Control: Reconstitute and dilute recombinant ACE2 in ACE2 Assay Buffer to a working concentration according to the manufacturer's instructions.

-

Inhibitor Stock Solution: Prepare a stock solution of MLN-4760 in DMSO.

-

Sample Preparation: Homogenize tissues or lyse cells in an appropriate lysis buffer (e.g., ACE2 Assay Buffer containing a mild detergent like Triton X-100).[6][7] Centrifuge to clarify the lysate and determine the protein concentration using a standard method (e.g., BCA assay).

4.3. Assay Procedure

-

Plate Setup: Design the 96-well plate layout to include wells for:

-

Blank (Assay Buffer only)

-

Substrate Control (Assay Buffer + Substrate)

-

Positive Control (Recombinant ACE2 + Substrate)

-

Negative Control (Sample + Inhibitor + Substrate)

-

Experimental Samples (Lysate + Substrate)

-

-

Reaction Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

For sample wells, add a specific amount of protein lysate (e.g., 50-100 µg). Adjust the volume with Assay Buffer to a total of 90 µL.

-

For inhibitor control wells, pre-incubate the sample with the ACE2 inhibitor for 15-30 minutes at room temperature before adding the substrate.

-

For the positive control, add the diluted recombinant ACE2.

-

-

Initiate Reaction: Prepare a substrate master mix. Dilute the 10 mM substrate stock solution into the ACE2 Assay Buffer to achieve the desired final concentration (e.g., a 2X working solution for a final concentration of 10-50 µM). Add 10 µL of this substrate mix to each well to start the reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~320 nm) and emission (~420 nm) wavelengths.[7]

-

Data Acquisition: Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at a constant temperature (e.g., 37°C).[7][9]

4.4. Data Analysis

-

Subtract the background fluorescence (blank well) from all other readings.

-

Plot fluorescence intensity versus time for each well. The initial linear portion of this curve represents the reaction rate.

-

Calculate the slope of this linear portion (ΔRFU/Δt) for each sample. This slope is proportional to the enzyme activity.

-

To quantify the activity, create a standard curve using a free Mca standard of known concentrations.[7] This allows conversion of RFU/min to pmol/min.

-

Normalize the activity to the amount of protein in each sample (e.g., pmol/min/mg protein).

Figure 2: General experimental workflow for an ACE2 activity assay.

Applications in Research and Drug Development

This compound is a versatile tool with several key applications:

-

Enzyme Activity Profiling: It is used to measure ACE2 activity in various biological samples, including plasma, urine, and tissue homogenates from the heart and lungs.[2][3]

-

High-Throughput Screening (HTS): The fluorogenic nature of the assay makes it suitable for HTS of compound libraries to identify potential inhibitors or activators of ACE2.

-

Disease Research: As ACE2 is the primary receptor for SARS-CoV-2, this substrate is valuable in COVID-19 research to study how viral infection modulates ACE2 activity.[5] It is also used in cardiovascular research, as ACE2 is a key component of the renin-angiotensin system.[5]

-

Drug Delivery and Peptide Synthesis: The peptide structure itself serves as a building block in peptide synthesis and can be incorporated into research on drug delivery systems and bioconjugation.

Conclusion

This compound is a highly specific and sensitive FRET substrate that enables the continuous monitoring of ACE2 activity. Its well-defined mechanism, coupled with a straightforward and adaptable experimental protocol, makes it an indispensable tool for researchers in biochemistry, pharmacology, and drug development. By providing quantitative data on enzyme kinetics, it facilitates a deeper understanding of ACE2's physiological roles and its involvement in pathological conditions.

References

- 1. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mca-YVADAPK(Dnp)-OH Fluorogenic Peptide Substrate ES007: R&D Systems [rndsystems.com]

- 5. Mca-APK(Dnp) ACE2 substrate | AAT Bioquest [aatbio.com]

- 6. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. ACE2 enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Mca-Ala-Pro-Lys(Dnp)-OH: Structure, Properties, and Applications in ACE2 Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate, Mca-Ala-Pro-Lys(Dnp)-OH, a critical tool for the study of Angiotensin-Converting Enzyme 2 (ACE2). This document details its chemical structure, physicochemical properties, mechanism of action, and provides detailed protocols for its use in experimental settings.

Core Chemical and Physical Properties

This compound is a synthetic peptide derivative designed as a highly specific substrate for ACE2. Its structure incorporates a fluorophore and a quencher, enabling the sensitive detection of enzymatic activity through Fluorescence Resonance Energy Transfer (FRET).

| Property | Value |

| Molecular Formula | C₃₂H₃₆N₆O₁₂ |

| Molecular Weight | 696.67 g/mol |

| CAS Number | 305336-82-7 |

| Appearance | Yellow powder |

| Solubility | Soluble in DMSO |

| Purity | ≥95% (as determined by HPLC) |

| Fluorescence Excitation | ~320-328 nm |

| Fluorescence Emission | ~420 nm |

| Storage | Store at -20°C, protected from light. |

Mechanism of Action: A FRET-Based Assay

This compound is an internally quenched fluorogenic substrate. The peptide backbone, Ala-Pro-Lys, is recognized and cleaved by ACE2. The N-terminus is modified with a (7-methoxycoumarin-4-yl)acetyl (Mca) group, which is a fluorophore. The lysine (Lys) side chain is derivatized with a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher.

In the intact peptide, the close proximity of the Mca and Dnp moieties allows for efficient FRET, where the energy from the excited Mca is transferred to the Dnp group, quenching the fluorescence. Upon enzymatic cleavage of the peptide bond by ACE2, the Mca fluorophore is separated from the Dnp quencher. This separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of the Mca group. The rate of this fluorescence increase is directly proportional to the ACE2 enzymatic activity.

Mechanism of this compound cleavage by ACE2.

Quantitative Data: Enzyme Kinetics

The interaction between this compound and human ACE2 has been characterized by Michaelis-Menten kinetics. The following table summarizes the key kinetic parameters.

| Kinetic Parameter | Value | Reference |

| Kₘ (Michaelis Constant) | 22.0 ± 0.3 µM to 76.6 µM | [1][2] |

| kcat (Catalytic Constant) | 60.9 s⁻¹ | [1] |

| kcat/Kₘ (Catalytic Efficiency) | 7.9 x 10⁵ M⁻¹s⁻¹ | [1] |

Note: Kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

Preparation of Reagents

-

Assay Buffer: 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.8. Store at 4°C.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.

-

Recombinant ACE2 Standard: Prepare a stock solution of recombinant human ACE2 in the assay buffer.

-

ACE2 Inhibitor (Optional): A specific ACE2 inhibitor, such as MLN-4760, can be used as a negative control.

ACE2 Activity Assay Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

-

Prepare ACE2 Standards: Perform serial dilutions of the recombinant ACE2 stock solution in the assay buffer to generate a standard curve. A typical range is from 1.56 to 50 ng/mL.

-

Prepare Samples: Dilute biological samples (e.g., plasma, cell lysates, tissue homogenates) in the assay buffer. The dilution factor should be optimized for each sample type.

-

Set up the Reaction Plate:

-

Add the prepared ACE2 standards and samples to the wells of a 96-well plate.

-

For background fluorescence, include wells with assay buffer only.

-

For inhibitor controls, pre-incubate samples with an ACE2 inhibitor for 10-15 minutes at room temperature.

-

-

Initiate the Reaction: Add the this compound substrate to all wells to a final concentration of 10-50 µM.

-

Measure Fluorescence: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm using a fluorescence plate reader.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of fluorescence increase (RFU/min) for each well.

-

Plot the rate of fluorescence increase for the ACE2 standards against their concentrations to generate a standard curve.

-

Determine the ACE2 activity in the samples by interpolating their rates of fluorescence increase on the standard curve.

-

Experimental workflow for an ACE2 activity assay.

Application in Signaling Pathway Analysis

This compound is instrumental in studying the Renin-Angiotensin System (RAS), where ACE2 plays a crucial counter-regulatory role to ACE. By enabling the quantification of ACE2 activity, this substrate helps in understanding the balance between the vasoconstrictive ACE-Ang II-AT1R axis and the vasodilatory ACE2-Ang-(1-7)-Mas receptor axis.

Role of ACE2 in the Renin-Angiotensin System.

Conclusion

This compound is a robust and sensitive tool for the quantification of ACE2 activity. Its well-defined chemical properties and clear mechanism of action make it an invaluable reagent for researchers in cardiovascular biology, virology, and drug discovery. The detailed protocols and understanding of its application in the context of the Renin-Angiotensin System provided in this guide will aid in the design and execution of rigorous and reproducible experiments.

References

- 1. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mca Fluorophore and Dnp Quencher Interaction for Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of the Mca/Dnp FRET Pair

The 7-methoxycoumarin-4-acetic acid (Mca) fluorophore and the 2,4-dinitrophenyl (Dnp) quencher represent a widely utilized Förster Resonance Energy Transfer (FRET) pair in biochemical assays, particularly for the study of protease activity.[1][2] This guide provides a comprehensive overview of their interaction, photophysical properties, and practical applications in designing and executing fluorogenic enzyme assays.

The fundamental principle behind the Mca/Dnp pair lies in FRET, a non-radiative energy transfer mechanism between two chromophores.[3] When Mca (the donor) and Dnp (the acceptor) are in close proximity (typically 10-100 Å), the energy from the excited Mca molecule is transferred to the Dnp molecule, resulting in the quenching of Mca's fluorescence.[2][3] This quenching is highly dependent on the distance between the two moieties.

In a typical assay design, a peptide substrate is synthesized with the Mca group attached to one end and the Dnp group to the other.[1] In this intact state, the peptide's conformation keeps the Mca and Dnp in close proximity, leading to efficient fluorescence quenching. When a specific protease cleaves the peptide bond between the Mca and Dnp, they diffuse apart, disrupting the FRET process. This separation restores the fluorescence of the Mca group, leading to a measurable increase in signal that is directly proportional to the enzyme's activity.

This technology is invaluable for high-throughput screening of enzyme inhibitors, studying enzyme kinetics, and elucidating substrate specificity.[4]

Quantitative Data Summary

The photophysical properties of the Mca fluorophore and its interaction with the Dnp quencher are critical for designing sensitive and reliable FRET-based assays. The key quantitative parameters are summarized in the table below.

| Parameter | Mca Fluorophore | Dnp Quencher | Mca/Dnp FRET Pair |

| Excitation Wavelength (λex) | 322 - 328 nm[1][4] | - | 325 - 330 nm[5] |

| Emission Wavelength (λem) | 381 - 393 nm[1][4] | - | 390 - 420 nm[5] |

| Molar Extinction Coefficient (ε) | 14,500 M⁻¹cm⁻¹ at 325 nm[4] | - | - |

| Quantum Yield (ΦF) | 0.49 - 0.718[4][5] | - | - |

| Absorption Maximum (λabs) | - | ~360 nm[5] | - |

| Förster Distance (R₀) | - | - | 36.5 Å[5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core mechanism of a FRET-based protease assay using an Mca/Dnp-labeled peptide and the general experimental workflow.

Caption: Mechanism of a FRET-based protease assay.

Caption: General experimental workflow for a protease assay.

Experimental Protocols

Synthesis of Mca- and Dnp-Labeled Peptides

The synthesis of peptides labeled with Mca and Dnp is typically performed using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][6]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amides)

-

Mca-OH or Mca-OSu (succinimidyl ester) for N-terminal labeling[1]

-

Fmoc-Lys(Dnp)-OH for incorporating the Dnp quencher on a lysine side chain[1]

-

Coupling reagents (e.g., HBTU, HOBt)

-

DIPEA (N,N-Diisopropylethylamine)

-

Piperidine in DMF (dimethylformamide) for Fmoc deprotection

-

TFA (trifluoroacetic acid) cleavage cocktail (e.g., TFA/TIS/H₂O)

-

HPLC for purification

Protocol:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU/HOBt in the presence of DIPEA. To incorporate the Dnp quencher, use Fmoc-Lys(Dnp)-OH at the desired position in the peptide sequence.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

N-terminal Labeling with Mca: After the final amino acid is coupled and the N-terminal Fmoc group is removed, couple Mca-OH or Mca-OSu to the N-terminus of the peptide.[1]

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

General Protease Activity Assay

This protocol provides a general framework for measuring protease activity using a Mca-Dnp labeled peptide substrate. Specific conditions such as buffer composition, pH, and substrate concentration should be optimized for the particular enzyme being studied.

Materials:

-

Purified protease

-

Mca-Dnp labeled peptide substrate (e.g., Mca-Y-V-A-D-A-P-K(Dnp)-OH for caspases)

-

Assay buffer (e.g., for ACE-2: 75 mM Tris, 1 M NaCl, pH 7.5)

-

Black 96-well microplate

-

Fluorescence plate reader with excitation at ~325 nm and emission detection at ~392 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the Mca-Dnp substrate in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the enzyme and substrate in the assay buffer. Keep the enzyme on ice.

-

-

Assay Setup:

-

To each well of a black 96-well plate, add the assay buffer.

-

Add the enzyme solution to the appropriate wells. Include wells without enzyme as a negative control.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.

-

-

Initiate Reaction:

-

Add the substrate solution to all wells to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay). Set the excitation wavelength to ~325 nm and the emission wavelength to ~392 nm.

-

-

Data Analysis:

-

For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

-

For endpoint assays, subtract the fluorescence of the no-enzyme control from the fluorescence of the enzyme-containing samples.

-

Plot the reaction velocity against the substrate concentration to determine kinetic parameters like Km and Vmax.

-

Caspase-3/7 Activity Assay

This protocol is a specific example for measuring the activity of effector caspases 3 and 7.

Materials:

-

Cell lysate or purified caspase-3/7

-

Fluorogenic substrate: A peptide containing the DEVD sequence, e.g., Ac-DEVD-AMC (a similar coumarin-based fluorophore) or a custom Mca-DEVD-K(Dnp) peptide.

-

Assay Buffer: Typically contains HEPES or PIPES buffer, salts, and a reducing agent like DTT.

-

Caspase inhibitor (for control experiments)

-

Black 96-well plate

-

Fluorescence plate reader

Protocol:

-

Sample Preparation: Prepare cell lysates by a suitable method (e.g., freeze-thaw cycles or lysis buffer). Determine the protein concentration of the lysates.

-

Assay Reaction:

-

In a 96-well plate, add cell lysate (e.g., 10-50 µg of protein).

-

Add the assay buffer to bring the volume to a desired level (e.g., 100 µl).

-

For inhibitor controls, pre-incubate the lysate with a specific caspase-3/7 inhibitor.

-

-

Substrate Addition: Add the caspase substrate to each well to a final concentration typically in the low micromolar range.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[7]

-

Fluorescence Reading: Measure the fluorescence using an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm for AMC-based substrates, or the appropriate wavelengths for Mca.[8]

-

Quantification: Calculate the caspase activity by comparing the fluorescence of the samples to a standard curve generated with a known concentration of the free fluorophore (e.g., AMC or Mca).

Logical Relationships and Troubleshooting

The successful application of Mca/Dnp FRET probes requires careful consideration of experimental design and potential pitfalls.

References

- 1. Peptide Labeling [sigmaaldrich.com]

- 2. Selective Detection of Cathepsin E Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Caspase-1 Activity: A Technical Guide to the Fluorogenic FRET Substrate Mca-Ala-Pro-Lys(Dnp)-OH and its Congeners

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of the fluorogenic substrate Mca-Ala-Pro-Lys(Dnp)-OH and its more specific analogue, Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH, for the measurement of caspase-1 activity. This document outlines the core principles of the assay, provides detailed experimental protocols, and presents key data to facilitate its application in research and drug development.

Introduction to Caspase-1 and its Measurement

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response. It functions as the effector enzyme of the inflammasome, a multi-protein complex that assembles in response to pathogenic and endogenous danger signals. Once activated, caspase-1 is responsible for the cleavage of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secreted forms. Additionally, active caspase-1 can induce a form of pro-inflammatory programmed cell death known as pyroptosis by cleaving Gasdermin D. Given its pivotal role in inflammation, the accurate measurement of caspase-1 activity is crucial for understanding its function in various physiological and pathological processes and for the development of novel therapeutics targeting inflammatory diseases.

The measurement of caspase-1 activity is commonly achieved through the use of synthetic fluorogenic substrates. These substrates are short peptides that mimic the natural cleavage site of caspase-1 and are coupled to a fluorophore and a quencher molecule. In their intact state, the proximity of the quencher to the fluorophore suppresses the fluorescent signal through Förster Resonance Energy Transfer (FRET). Upon cleavage by active caspase-1, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.

The Mca-Dnp FRET Pair for Caspase-1 Activity Measurement

A commonly employed FRET pair for developing protease substrates consists of the fluorophore (7-Methoxycoumarin-4-yl)acetyl (Mca) and the quencher 2,4-Dinitrophenyl (Dnp). The Mca group exhibits fluorescence that is efficiently quenched by the Dnp group when they are in close proximity within the same peptide substrate.

Substrate Specificity: this compound vs. Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH

Initial inquiries into fluorogenic substrates for caspase-1 may lead to the consideration of This compound . However, it is crucial to note that this shorter peptide is primarily recognized as a substrate for Angiotensin-Converting Enzyme 2 (ACE2).

For the specific measurement of caspase-1 activity, a longer peptide, Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH (often abbreviated as Mca-YVADAPK(Dnp)-OH), is the appropriate substrate. Caspase-1 preferentially recognizes and cleaves the peptide bond C-terminal to the aspartate residue within the YVAD sequence. The cleavage of Mca-YVADAPK(Dnp)-OH by caspase-1 occurs between the aspartate (Asp) and alanine (Ala) residues, separating the Mca fluorophore from the Dnp quencher and leading to an increase in fluorescence.

Quantitative Data

| Parameter | Value | Reference(s) |

| Mca Excitation Wavelength (λex) | 320-328 nm | [1][2] |

| Mca Emission Wavelength (λem) | 380-420 nm | [1] |

| Caspase-1 Cleavage Site in Mca-YVADAPK(Dnp)-OH | Between Asp and Ala | [3] |

Experimental Protocols

The following is a detailed protocol for a caspase-1 activity assay using the fluorogenic FRET substrate Mca-YVADAPK(Dnp)-OH. This protocol is adapted from established methods for similar caspase-1 assays.

Reagent Preparation

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA. Store at 4°C. Add DTT fresh before use.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS. Store at 4°C. Add DTT fresh before use.

-

Substrate Stock Solution: Dissolve Mca-YVADAPK(Dnp)-OH in DMSO to a final concentration of 10 mM. Store in light-protected aliquots at -20°C.

-

Recombinant Human Caspase-1 (Positive Control): Reconstitute according to the manufacturer's instructions and store in aliquots at -80°C.

-

Caspase-1 Inhibitor (Negative Control): Ac-YVAD-CHO or Ac-YVAD-CMK. Prepare a 10 mM stock solution in DMSO.

Cell Lysate Preparation

-

Induce caspase-1 activation in your cell line of choice using an appropriate stimulus (e.g., LPS and ATP for inflammasome activation in macrophages).

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 million cells).

-

Incubate on ice for 15-30 minutes with occasional vortexing.

-

Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Caspase-1 Activity Assay

-

In a 96-well black, flat-bottom microplate, add 50-100 µg of cell lysate protein to each well. Adjust the volume of each well to 50 µL with Assay Buffer.

-

For the positive control, add a known amount of active recombinant caspase-1 to a well.

-

For the negative control, pre-incubate a sample of the cell lysate with a caspase-1 inhibitor (e.g., 10 µM Ac-YVAD-CHO) for 15-30 minutes at 37°C before adding the substrate.

-

Prepare the substrate working solution by diluting the 10 mM stock of Mca-YVADAPK(Dnp)-OH in Assay Buffer to a final concentration of 100 µM.

-

Initiate the reaction by adding 50 µL of the 100 µM substrate working solution to each well, bringing the final volume to 100 µL and the final substrate concentration to 50 µM.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at time intervals (e.g., every 5 minutes) for 1-2 hours. Use an excitation wavelength of ~325 nm and an emission wavelength of ~395 nm.

-

Calculate the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the progress curve.

Visualizations

Caspase-1 Activation Pathway

Caption: Canonical Inflammasome-mediated Caspase-1 Activation Pathway.

Experimental Workflow for Caspase-1 Activity Assay

Caption: Experimental Workflow for Measuring Caspase-1 Activity.

Principle of the FRET-based Caspase-1 Assay

Caption: Principle of FRET-based Caspase-1 Activity Measurement.

References

Methodological & Application

Measuring ACE2 Activity: A Detailed Protocol Using the Fluorogenic Substrate Mca-Ala-Pro-Lys(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to measuring the enzymatic activity of Angiotensin-Converting Enzyme 2 (ACE2) using the fluorogenic substrate Mca-Ala-Pro-Lys(Dnp)-OH. This continuous, fluorescence-based assay is a robust and widely used method for studying ACE2 kinetics, screening for inhibitors, and determining ACE2 activity in various biological samples.

Principle of the Assay

The assay is based on the principle of Förster Resonance Energy Transfer (FRET). The substrate, this compound, contains a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp), on the same peptide backbone. In its intact state, the proximity of the Dnp group quenches the fluorescence of the Mca group. Active ACE2, a zinc-metallopeptidase, cleaves the peptide bond between the proline and lysine residues. This cleavage separates the Mca from the Dnp, leading to an increase in fluorescence that is directly proportional to the ACE2 activity. The fluorescence can be monitored over time to determine the reaction rate.

Quantitative Data Summary

The following table summarizes key quantitative parameters reported for the this compound substrate and common ACE2 inhibitors. These values can serve as a reference for experimental design and data interpretation.

| Parameter | Value | Species | Notes |

| Substrate Km | ~76.6 µM | Human | Kinetic constant for Mca-APK-Dnp.[1] |

| Excitation Wavelength | 320 nm | N/A | Optimal wavelength to excite the Mca fluorophore.[2][3][4] |

| Emission Wavelength | 405-430 nm | N/A | Wavelength range for detecting Mca fluorescence.[4][5] |

| MLN-4760 IC50 | Varies | Human, Mouse | A potent and reversible ACE2 inhibitor.[4][6] |

| DX600 IC50 | Varies | Human, Rodent | A peptide-based inhibitor with species-specific potency.[6][7] |

| Recombinant ACE2 Range | 1.56 to 50 ng/mL | Human, Mouse | Typical range for generating a standard curve.[2][6] |

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific experimental conditions, sample type, and instrumentation.

Required Materials

-

Reagents:

-

Equipment:

Reagent Preparation

-

ACE2 Assay Buffer: A common buffer composition is 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.8.[6] An alternative is 75 mM Tris-HCl (pH 7.5), 1 M NaCl, and 0.5 mM ZnCl₂.[10][11] Store at 4°C.

-

This compound Substrate Stock Solution (10 mM): Dissolve the substrate in DMSO.[10] For example, dilute 1 mg of substrate (MW ~697 g/mol ) in approximately 143 µL of DMSO.[10] Store this stock solution in small aliquots at -20°C, protected from light.[4][10]

-

Substrate Working Solution (e.g., 15-50 µM): On the day of the experiment, dilute the substrate stock solution into the ACE2 Assay Buffer to the desired final concentration. The optimal concentration may need to be determined empirically but is often around the Km value.[2]

-

ACE2 Enzyme Stock: Reconstitute recombinant ACE2 according to the manufacturer's instructions. Prepare aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.

-

ACE2 Inhibitor Stock Solution (e.g., 1-10 mM): Dissolve the inhibitor (e.g., MLN-4760) in DMSO or water, following the manufacturer's guidelines. Store in aliquots at -20°C.[4]

-

Sample Preparation (Cell/Tissue Lysates):

-

Homogenize cells or tissues in a suitable lysis buffer (e.g., ACE2 Assay Buffer containing a mild detergent like 0.5% Triton X-100 and a protease inhibitor cocktail).[10]

-

Keep samples on ice throughout the procedure.[10]

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.[10]

-

Collect the supernatant and determine the total protein concentration using a BCA assay.[10]

-

Assay Procedure

The following steps describe a typical procedure for a 96-well plate format with a final reaction volume of 100 µL.

-

Plate Setup:

-

Sample Wells: Add the biological sample (e.g., cell lysate, purified enzyme, biological fluid) to the wells.

-

Inhibitor Control Wells: To confirm that the measured activity is specific to ACE2, prepare parallel wells containing the sample plus a specific ACE2 inhibitor (e.g., a final concentration of 1-10 µM MLN-4760).[6]

-

Blank/No Enzyme Control: Prepare wells containing only the assay buffer and substrate to measure background fluorescence.

-

Standard Curve (Optional but Recommended): Prepare a serial dilution of recombinant ACE2 in assay buffer to quantify the amount of active enzyme in the samples.[2][6] A typical range is 1.56 to 50 ng/mL.[2][6]

-

-

Reaction Assembly:

-

Add reagents to the wells of a black 96-well plate in the following order:

-

10 µL of ACE2 inhibitor or vehicle (assay buffer or water).[6]

-

15-50 µL of sample, standard, or assay buffer.

-

Adjust the volume with ACE2 Assay Buffer to bring the total volume to 75-90 µL (depending on substrate volume).

-

-

Pre-incubate the plate at room temperature or 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add 10-25 µL of the Substrate Working Solution to all wells to initiate the enzymatic reaction, bringing the final volume to 100 µL.[6]

-

-

Data Acquisition:

Data Analysis

-

Plot the relative fluorescence units (RFU) against time for each well.

-

The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

Subtract the rate of the blank (no enzyme) from all other measurements.

-

The specific ACE2 activity is the difference between the rate in the absence and presence of the specific ACE2 inhibitor.

-

If a standard curve was used, the activity in the samples can be quantified by interpolating their rates from the standard curve.

-

For inhibitor screening, calculate the percent inhibition relative to the uninhibited control and determine IC₅₀ values by plotting percent inhibition against a range of inhibitor concentrations.

References

- 1. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. abcam.cn [abcam.cn]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Fluorogenic Substrate Mca-Ala-Pro-Lys(Dnp)-OH

Audience: Researchers, scientists, and drug development professionals.

Topic: Analysis of Proteolytic Activity in Cell Lysates using Mca-Ala-Pro-Lys(Dnp)-OH.

Introduction

This compound is a quenched fluorogenic peptide substrate primarily used for the sensitive detection of Angiotensin-Converting Enzyme 2 (ACE2) activity.[1][2][3][4] ACE2 is a key carboxypeptidase in the renin-angiotensin system (RAS) and serves as the cellular receptor for several coronaviruses, making it a significant target in cardiovascular and infectious disease research. This document provides a detailed protocol for utilizing this compound to measure ACE2 activity in cell lysates.

The methodology is based on Fluorescence Resonance Energy Transfer (FRET), a principle widely applied in measuring the activity of various protease families, including Matrix Metalloproteinases (MMPs) and caspases.[5][6][7] Therefore, the general workflow and principles described herein can be adapted for other FRET-based protease assays.

Assay Principle

The this compound peptide incorporates a fluorescent reporter group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp group effectively quenches the fluorescence emitted by the Mca group through the FRET mechanism.

When a protease, such as ACE2, cleaves the peptide bond between the Pro and Lys residues, the Mca fluorophore is separated from the Dnp quencher.[1] This separation disrupts the FRET process, leading to a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the protease in the sample. The fluorescence can be monitored over time using a fluorometer or a fluorescence microplate reader.[5][8]

Caption: FRET mechanism of this compound cleavage by ACE2.

Experimental Protocols

Preparation of Cell Lysates

This protocol provides a general method for preparing cell lysates suitable for measuring protease activity. All steps should be performed at 4°C to minimize protein degradation.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., RIPA buffer, or a non-denaturing buffer like 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100)

-

Protease Inhibitor Cocktail (use a formulation without EDTA if studying metalloproteinases, though not critical for ACE2)

-

Cell scraper (for adherent cells)

-

Refrigerated centrifuge and microcentrifuge tubes

Procedure for Adherent Cells:

-

Grow cells to the desired confluency in culture plates.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 200-500 µL for a 60 mm dish).

-

Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.[9]

-

Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[10][11]

-

Carefully transfer the supernatant (the cell lysate) to a new pre-chilled tube. Avoid disturbing the pellet.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay). This is crucial for normalizing enzyme activity.[9]

-

Use the lysate immediately or store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Procedure for Suspension Cells:

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[10]

-

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Re-pellet the cells and add ice-cold Cell Lysis Buffer to the pellet.

-

Proceed from Step 5 of the adherent cell protocol.

ACE2 Activity Assay Protocol

Materials:

-

Prepared cell lysate

-

This compound substrate

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 µM ZnCl₂, 0.01% Brij-35, pH 7.4)

-

Purified recombinant ACE2 (for positive control)

-

ACE2 inhibitor (e.g., DX600, for negative control)

-

Black, flat-bottom 96-well microplate (for fluorescence assays)

-

Fluorescence microplate reader

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a 1-10 mM stock solution. Store protected from light at -20°C.

-

Prepare Working Solutions: On the day of the experiment, dilute the substrate stock solution and other reagents in Assay Buffer.

-

Set up Assay Plate: In a 96-well plate, add the following to each well:

-

Sample Wells: 50 µL of cell lysate (diluted in Assay Buffer to 20-100 µg of total protein)

-

Positive Control: 50 µL of purified recombinant ACE2

-

Inhibitor Control: 50 µL of cell lysate pre-incubated with an ACE2 inhibitor for 15-30 minutes.

-

Substrate Blank: 50 µL of Assay Buffer without any lysate.

-

-

Initiate Reaction: Add 50 µL of the this compound working solution to all wells to start the reaction. The final substrate concentration should be optimized, but a starting point of 10-20 µM is common.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Monitor the increase in fluorescence intensity over time (kinetic mode) for 30-60 minutes. Use excitation and emission wavelengths suitable for the Mca fluorophore.[6][12]

-

Data Analysis:

-

Subtract the fluorescence reading of the substrate blank from all other readings.

-

Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (Relative Fluorescence Units per minute, RFU/min).

-

Normalize the activity by dividing the reaction rate by the amount of protein in the well (RFU/min/µg protein).

-

Data Presentation and Interpretation

Quantitative data should be organized for clarity and comparison.

| Parameter | Recommended Value/Range | Notes |

| Substrate | This compound | Specific for ACE2.[1] |

| Excitation Wavelength | 325 - 328 nm | Optimal wavelengths may vary slightly by instrument.[6][12] |

| Emission Wavelength | 393 - 420 nm | Scan for optimal emission peak if possible.[6][12] |

| Final Substrate Conc. | 5 - 50 µM | Should be optimized for the specific enzyme and lysate. |

| Cell Lysate Protein | 20 - 100 µ g/well | Adjust to ensure the reaction rate is within the linear range of the instrument. |

| Assay Temperature | 37°C | |

| Reading Mode | Kinetic | Allows for calculation of the initial reaction velocity (V₀). |

| Measurement Duration | 30 - 60 minutes |

Experimental Workflow Visualization

Caption: Workflow for measuring ACE2 activity in cell lysates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | 305336-82-7 [m.chemicalbook.com]

- 4. This compound, CAS [[305336-82-7]] | BIOZOL [biozol.de]

- 5. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]

- 6. Matrix Metalloproteinase 3 (MMP-3) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 7. Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(DNP)-OH (Caspase 1 Substrate) - Echelon Biosciences [echelon-inc.com]

- 8. MMP Activity Assay Kit (Fluorometric - Red) (ab112147) | Abcam [abcam.com]

- 9. ptglab.com [ptglab.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. assaygenie.com [assaygenie.com]

- 12. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Measuring Urinary ACE2 Activity using Mca-Ala-Pro-Lys(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme 2 (ACE2) is a critical enzyme in the renin-angiotensin system (RAS), where it counteracts the actions of angiotensin II by converting it to the vasodilatory peptide Angiotensin-(1-7).[1][2] ACE2 is a transmembrane protein with its ectodomain shedding into biological fluids, including urine.[3][4] Urinary ACE2 (uACE2) levels are gaining attention as a potential non-invasive biomarker for renal and cardiovascular diseases, including diabetic nephropathy and complications related to COVID-19.[1][5][6]

This document provides detailed application notes and protocols for the accurate measurement of uACE2 activity using the specific fluorogenic substrate, Mca-Ala-Pro-Lys(Dnp)-OH. This substrate consists of a fluorescent group (Mca) and a quencher group (Dnp). Upon cleavage by ACE2, the fluorescence of Mca is no longer quenched, and the resulting increase in fluorescence intensity is directly proportional to ACE2 activity.[7]

Principle of the Assay

The measurement of ACE2 activity using this compound is based on fluorescence resonance energy transfer (FRET). The substrate contains a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact peptide, the proximity of Dnp to Mca quenches the fluorescence of Mca. When ACE2 cleaves the peptide bond between Proline and Lysine, Mca is separated from Dnp, leading to an increase in fluorescence that can be measured over time.[7][8]

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Supplier Example | Catalog Number Example | Storage |

| This compound | AnaSpec | 60757 | -20°C, protect from light |

| Recombinant Human ACE2 | - | - | -20°C or -80°C |

| MLN-4760 (ACE2 Inhibitor) | - | - | -20°C |

| DX600 (ACE2 Inhibitor) | - | - | -20°C |

| Assay Buffer Components: | |||

| MES (50 mM) | - | - | Room Temperature |

| NaCl (300 mM) | - | - | Room Temperature |

| ZnCl₂ (10 µM) | - | - | Room Temperature |

| 96-well black microplates | - | - | Room Temperature |

| Fluorescence microplate reader | - | - | - |

Table 2: Assay Parameters and Conditions

| Parameter | Recommended Value | Notes |

| Excitation Wavelength | 320 nm | [3][9] |

| Emission Wavelength | 405 nm or 420 nm | [3][9] |

| Assay Buffer pH | 6.5 - 6.8 | pH 6.5 is optimal for rodent ACE2 and improves inhibition by DX600.[3][10] |

| Substrate Concentration | 10 µM - 11.25 µM | Higher concentrations up to 50 µM have been used.[3][10] |

| Inhibitor Concentration | 10⁻⁶ M MLN-4760 or 10⁻⁶ M DX600 | MLN-4760 inhibits both human and mouse ACE2, while DX600 is more effective for human ACE2.[3][4] |

| Incubation Temperature | 37°C or Room Temperature | [7][10][11] |

| Incubation Time | Kinetic reading for 30 min to 2 hours | [11] |

| Urine Sample Dilution | At least 1:2 with assay buffer | Dilution is necessary to overcome potential autofluorescence.[3] |

Experimental Protocols

Reagent Preparation

-

Assay Buffer (50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.8): Prepare a stock solution and store at 4°C.[3]

-

This compound (15 mM Stock): Reconstitute the substrate in 1% NH₄OH. Aliquot and store at -20°C for up to 3 months or -80°C for up to 6 months. Protect from light.[3]

-

ACE2 Inhibitors (MLN-4760 or DX600, 10⁻⁵ M Stock): Prepare stock solutions in an appropriate solvent (e.g., water for MLN-4760) and store at -20°C.[3][7]

-

Recombinant ACE2 Standards: Prepare a stock solution of recombinant human or mouse ACE2 (e.g., 10 µg/ml). Serially dilute in assay buffer to generate a standard curve (e.g., from 50 ng/ml down to 1.56 ng/ml).[3]

Assay Procedure

-

Sample Preparation: Centrifuge urine samples to remove debris. Dilute the supernatant at least 1:2 with assay buffer. Further dilutions may be necessary if ACE2 activity is high.[3]

-

Assay Plate Setup: The final reaction volume is 100 µl per well in a 96-well black microplate. For each sample and standard, prepare wells for total activity and inhibitor control.

-

Substrate Addition: Prepare a working solution of the ACE2 substrate in the assay buffer. Add 75 µl of this substrate/assay buffer mix to all wells.[3]

-

Sample/Standard Addition: Add 15 µl of the diluted urine sample or recombinant ACE2 standard to the respective wells.[3]

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (320 nm) and emission (405-420 nm) wavelengths.[3][9] Measure the fluorescence kinetically for 30 minutes to 2 hours at 37°C or room temperature.

Data Analysis

-

Calculate the rate of substrate hydrolysis (ΔRFU/min) for each well from the linear portion of the kinetic curve.

-

Subtract the rate of the inhibitor control wells from the total activity wells to determine the ACE2-specific activity for each sample and standard.[3]

-

Generate a standard curve by plotting the ACE2-specific activity of the recombinant ACE2 standards against their concentrations.

-

Determine the concentration of ACE2 in the urine samples from the standard curve.

-

Urinary ACE2 activity is often normalized to urinary creatinine concentration to account for variations in urine dilution.

Mandatory Visualizations

References

- 1. ACE and ACE2 in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Distinct Regulation of U-ACE2 and P-ACE2 (Urinary and Plasma Angiotensin-Converting Enzyme 2) in a Japanese General Population - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.cn [abcam.cn]

Application Notes and Protocols for Mca-Ala-Pro-Lys(Dnp)-OH in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-Ala-Pro-Lys(Dnp)-OH is a quenched fluorogenic peptide substrate primarily utilized for the sensitive and continuous assay of Angiotensin-Converting Enzyme 2 (ACE2) activity.[1][2] This substrate is an invaluable tool in high-throughput screening (HTS) campaigns aimed at the discovery of novel ACE2 inhibitors or activators. The principle of the assay is based on Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact substrate, the proximity of the Dnp group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide bond between proline and lysine by ACE2, the Mca fluorophore is spatially separated from the Dnp quencher, leading to a quantifiable increase in fluorescence intensity. This method allows for the direct and real-time monitoring of ACE2 enzymatic activity.

Principle of Detection

The FRET-based assay with this compound provides a straightforward and sensitive method for measuring ACE2 activity. The enzymatic cleavage of the substrate disrupts the FRET, resulting in a fluorescence signal that is directly proportional to the enzyme's activity.

Applications in High-Throughput Screening

The robust and sensitive nature of the this compound substrate makes it highly suitable for HTS of large compound libraries to identify modulators of ACE2 activity. Its application is particularly relevant in drug discovery programs targeting the Renin-Angiotensin System (RAS) and in the context of viral entry, such as with SARS-CoV-2, where ACE2 acts as the primary receptor.

Quantitative Data

A summary of the key quantitative parameters for this compound is provided in the table below. These values are essential for assay design and data interpretation.

| Parameter | Value | Enzyme Source | Notes |

| Excitation Wavelength | 320 - 325 nm | - | Optimal wavelength for Mca fluorophore excitation. |

| Emission Wavelength | 380 - 420 nm | - | Fluorescence detection range for cleaved Mca. |

| Km (Human ACE2) | ~22.0 µM | Recombinant Human ACE2 | Michaelis-Menten constant for human ACE2.[3] |

| Km (Mouse ACE2) | ~17.4 µM | Recombinant Mouse ACE2 | Michaelis-Menten constant for mouse ACE2.[3] |

| Km (Rat ACE2) | ~17.8 µM | Recombinant Rat ACE2 | Michaelis-Menten constant for rat ACE2.[3] |

| Selectivity | Not cleaved by caspases | - | This substrate shows good specificity for ACE2 and is not susceptible to cleavage by caspases.[4] |

Experimental Protocols

Preparation of Stock Solutions

This compound Substrate Stock Solution (10 mM):

-

The molecular weight of this compound is 696.67 g/mol .

-

To prepare a 10 mM stock solution, dissolve 1 mg of the substrate in 143.5 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Recombinant ACE2 Enzyme Stock Solution:

-

Prepare a stock solution of recombinant human ACE2 in an appropriate buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5).

-

The final concentration of the enzyme in the assay will need to be optimized, but a starting concentration of 0.5 ng/µL in the reaction is recommended.

Assay Buffer:

-

75 mM Tris-HCl, pH 7.5

-

1 M NaCl

-

0.5 mM ZnCl2

High-Throughput Screening Protocol for ACE2 Inhibitors (96-well plate format)

This protocol is designed for a total reaction volume of 100 µL per well.

Experimental Steps:

-

Prepare the 96-well Plate:

-

Add 50 µL of Assay Buffer to each well of a black, flat-bottom 96-well plate.

-

Test Wells: Add 10 µL of test compound dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 1%).

-

Positive Control Wells: Add 10 µL of a known ACE2 inhibitor (e.g., DX600) at a concentration that gives >80% inhibition.

-

Negative Control (No Inhibition) Wells: Add 10 µL of the solvent used for the test compounds (e.g., DMSO).

-

Blank (No Enzyme) Wells: Add 30 µL of Assay Buffer (instead of enzyme and substrate).

-

-

Enzyme Addition:

-

Add 20 µL of the diluted recombinant ACE2 enzyme solution to the Test, Positive Control, and Negative Control wells.

-

The final concentration of ACE2 should be optimized for a robust signal-to-background ratio.

-

-

Pre-incubation:

-

Mix the plate gently on a plate shaker for 1 minute.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and potential inhibitors.

-

-

Initiate the Reaction:

-

Add 20 µL of the this compound substrate solution to all wells. The final substrate concentration should be approximately at its Km value (~20 µM) for optimal sensitivity to competitive inhibitors.

-

-

Incubation:

-

Immediately after adding the substrate, mix the plate on a shaker for 1 minute.

-

Incubate the plate at 37°C for 30 to 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range. Protect the plate from light during incubation.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation at ~325 nm and emission at ~393 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the Blank wells from all other wells.

-

Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (FluorescenceTest / FluorescenceNegative Control)] x 100

-

For active compounds, perform dose-response experiments to determine the IC50 values.

-

Signaling Pathway Context: ACE2 in the Renin-Angiotensin System

ACE2 is a critical enzyme in the Renin-Angiotensin System (RAS), a key regulator of blood pressure and fluid balance. ACE, a related enzyme, converts Angiotensin I to the vasoconstrictor Angiotensin II. ACE2 counteracts this effect by converting Angiotensin II to Angiotensin-(1-7), which has vasodilatory and anti-proliferative effects. The discovery of inhibitors or activators of ACE2 can have significant therapeutic implications for cardiovascular diseases. Furthermore, ACE2's role as the cellular receptor for SARS-CoV-2 has made it a prime target for the development of therapeutics to block viral entry.

References

Application Notes and Protocols for Mca-Ala-Pro-Lys(Dnp)-OH in Heart Tissue Homogenates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of the fluorogenic substrate, Mca-Ala-Pro-Lys(Dnp)-OH, for measuring Angiotensin-Converting Enzyme 2 (ACE2) activity in heart tissue homogenates. Additionally, this document outlines the broader application of similar FRET-based substrates for assessing Matrix Metalloproteinase (MMP) activity, a key factor in cardiac remodeling.

Introduction

This compound is a quenched fluorogenic peptide substrate designed for the sensitive and continuous measurement of enzyme activity. It operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact peptide, the proximity of the Dnp group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, the Mca is liberated, resulting in a quantifiable increase in fluorescence.[1][2][3][4]

While this compound is a specific substrate for Angiotensin-Converting Enzyme 2 (ACE2)[5][6][7], a key enzyme in the renin-angiotensin system with significant implications in cardiovascular health, the underlying FRET technology is widely applied to measure the activity of other proteases involved in cardiac pathophysiology, such as Matrix Metalloproteinases (MMPs).[2][8][9][10] This document will provide a specific protocol for ACE2 activity and discuss the general methodology for MMP activity assessment in heart tissue.

Data Presentation

Substrate and Fluorophore Properties

| Parameter | Value | Reference |

| Substrate Name | This compound | [5][6][7] |

| Target Enzyme | Angiotensin-Converting Enzyme 2 (ACE2) | [5][6][7] |

| Fluorophore (Donor) | (7-methoxycoumarin-4-yl)acetyl (Mca) | [2][3] |

| Quencher (Acceptor) | 2,4-dinitrophenyl (Dnp) | [2][3] |

| Excitation Wavelength | ~325 nm | [3][4][11] |

| Emission Wavelength | ~393 nm | [1][4] |

Recommended Reagent Concentrations

| Reagent | Stock Concentration | Working Concentration |

| This compound | 10 mM in DMSO | 10-50 µM |

| Heart Tissue Homogenate | 1-5 mg/mL total protein | 10 µg per reaction |

| ACE2 Assay Buffer | 1X | 1X |

| MMP Assay Buffer | 1X | 1X |

Experimental Protocols

Part 1: Protocol for ACE2 Activity in Heart Tissue Homogenates

This protocol is adapted from established methods for measuring ACE2 activity in biological samples.[6][12][13]

1. Preparation of Heart Tissue Homogenate

-

Excise the heart and wash thoroughly with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

-

Mince the heart tissue into small pieces on ice.

-

Homogenize the tissue in an ice-cold lysis buffer (e.g., 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.5-6.8) containing protease inhibitors (excluding metalloprotease inhibitors if MMP activity is not the target). A common ratio is 1:10 (w/v) of tissue to buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the soluble proteins, including ACE2.

-

Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).

-

Store the homogenate at -80°C in aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Reagents

-

ACE2 Assay Buffer: 75 mM Tris-HCl, 1 M NaCl, 0.5 mM ZnCl₂, pH 7.5.[12][13]

-

Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.[12]

-

Working Substrate Solution: Dilute the stock solution in the ACE2 Assay Buffer to the desired final concentration (e.g., 10-50 µM).

3. Enzymatic Assay

-

Perform the assay in a 96-well black microplate to minimize background fluorescence.

-

To each well, add the following in order:

-

ACE2 Assay Buffer to bring the final volume to 100 µL.

-

Heart tissue homogenate (e.g., 10 µg of total protein).

-

For negative controls, include wells with a specific ACE2 inhibitor (e.g., MLN-4760) or use homogenates from ACE2 knockout models if available.[13]

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the working substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm.

-

Record the fluorescence every 1-2 minutes for a period of 30-60 minutes.

4. Data Analysis

-

Plot the fluorescence intensity versus time for each sample.

-

The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve.

-

ACE2 activity is proportional to this initial velocity and can be expressed as relative fluorescence units (RFU) per minute per milligram of protein.

-

Subtract the activity measured in the presence of the specific ACE2 inhibitor to determine the true ACE2-specific activity.[13]

Part 2: General Protocol for MMP Activity in Heart Tissue Homogenates

While this compound is specific for ACE2, other commercially available FRET-based substrates with different peptide sequences are used to measure the activity of various MMPs (e.g., MMP-2, MMP-9) which are crucial in cardiac remodeling.[8][9][14] The general protocol is similar to the ACE2 assay, with key differences in the homogenization and assay buffers.

1. Preparation of Heart Tissue Homogenate for MMPs

-

Follow steps 1 and 2 as in the ACE2 protocol.

-

Homogenize the tissue in an MMP extraction buffer (e.g., 10 mM Cacodylic acid, 150 mM NaCl, 20 mM CaCl₂, 1 mM ZnCl₂, 1.5 mM NaN₃, 0.01% Triton X-100, pH 5.0).

-

Centrifuge the homogenate and collect the supernatant.

-

Determine the protein concentration.

-

Store at -80°C.

2. MMP Activity Assay

-

Use an MMP assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.01% Brij-35, pH 7.5).

-

Follow the enzymatic assay steps as outlined for ACE2, using an appropriate MMP FRET substrate and specific MMP inhibitors (e.g., Batimastat) for negative controls.

-

Data analysis is performed similarly to the ACE2 assay.

Visualizations

Caption: Experimental workflow for enzyme activity measurement.

Caption: FRET mechanism for enzyme activity detection.

References

- 1. cdn.thomasnet.com [cdn.thomasnet.com]

- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. interchim.fr [interchim.fr]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. Near-infrared fluorescent imaging of matrix metalloproteinase activity following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visualization of Polarized Membrane Type 1 Matrix Metalloproteinase Activity in Live Cells by Fluorescence Resonance Energy Transfer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using fluorogenic peptide substrates to assay matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multi-Förster Resonance Energy Transfer-Based Fluorescent Probe for Spatiotemporal Matrix Metalloproteinase-2 and Caspase-3 Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kinetic Studies of ACE2 using Mca-Ala-Pro-Lys(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme 2 (ACE2) is a key metallo-carboxypeptidase that plays a critical role in the renin-angiotensin system (RAS), where it acts as a negative regulator by converting angiotensin II to angiotensin-(1-7).[1] Its significance extends to being the primary receptor for SARS-CoV and SARS-CoV-2, making it a crucial target in cardiovascular disease and virology research.[2][3]